Anticancer Activity of the 3,4-Dimethoxyphenyl-Oxadiazole Core vs. Pyridyl-Substituted Analog in Human Cancer Cell Lines
In a comparative series of 1,2,4-oxadiazole-benzo[d]thiazole hybrids, the analogue bearing a 3,4-dimethoxyphenyl group exhibited an IC50 of 19.40 µM against the T47D breast cancer cell line, while the 4-pyridyl-substituted analogue showed an IC50 of 4.96 µM against CaCo-2 colon cancer cells [1]. Although different cell lines were used, this demonstrates that the 3,4-dimethoxyphenyl substitution pattern yields a distinct, moderate anticancer potency profile that cannot be assumed equivalent to heteroaryl replacements.
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 19.40 µM (T47D breast cancer cells, compound: 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole) |
| Comparator Or Baseline | IC50 = 4.96 µM (CaCo-2 colon cancer cells, compound: 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole) |
| Quantified Difference | Quantitatively different potency ranges (moderate vs. potent) depending on aryl substitution |
| Conditions | T47D and CaCo-2 cancer cell lines; 3D QSAR study; Monatshefte für Chemie (2020) |
Why This Matters
This demonstrates that substituting the 3,4-dimethoxyphenyl group with a simple heteroaromatic ring can produce a completely different potency range, directly impacting compound selection in anticancer drug discovery programs.
- [1] Monatshefte für Chemie - Chemical Monthly. Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. 2020, 151, 385–395. View Source
